molecular formula C6H6BrN3 B11772657 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile

Cat. No.: B11772657
M. Wt: 200.04 g/mol
InChI Key: BGBGGGTWYSOAKE-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a cyano group at the 5th position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-1-ethyl-1H-pyrazole with cyanogen bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the cyano group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This interaction can lead to the inhibition of metabolic pathways, which is useful in therapeutic applications .

Comparison with Similar Compounds

  • 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
  • 4-Bromo-1H-pyrazole-5-carbonitrile
  • 4-Bromo-1H-pyrazole-3-carbonitrile

Comparison: 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

4-bromo-2-ethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBGGGTWYSOAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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